molecular formula C22H21NO5 B2927692 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021134-55-3

5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2927692
CAS No.: 1021134-55-3
M. Wt: 379.412
InChI Key: ZDBKVUKEWNYZQF-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic pyran-2-carboxamide derivative of significant interest in medicinal chemistry and oncology research. Its structural framework is closely related to known pharmacophores, particularly 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, which have been designed and evaluated as potential inhibitors of Src family kinases (SFKs) . SFKs are nonreceptor tyrosine kinases critically implicated in cancer progression, making their inhibition a major therapeutic strategy . This compound is intended for research applications only. Its core value lies in its utility as a chemical probe for studying kinase signaling pathways and for the development of novel anti-cancer agents. The molecular structure integrates a pyran ring core with key benzyloxy and 4-methoxyphenethyl carboxamide substituents; the latter moiety is structurally similar to groups found in other bioactive molecules, such as N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, which is investigated in related biochemical contexts . Researchers can utilize this compound in in vitro biochemical assays to screen for kinase inhibition and in cell-based studies to investigate its anti-proliferative effects on human cancer cell lines. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-26-18-9-7-16(8-10-18)11-12-23-22(25)20-13-19(24)21(15-28-20)27-14-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKVUKEWNYZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxyphenethyl Group: This step involves the coupling of the methoxyphenethyl group to the pyran ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and benzyloxy groups are primary sites for oxidation. For example:

Reaction Conditions Outcome Source
Methoxy group oxidationOzone, H₂O₂, or metal catalystsFormation of quinone or hydroxyl derivatives
Benzyloxy group dehydrogenationPd/C under H₂Cleavage to yield phenolic intermediates
  • Mechanistic Insight : Oxidation of the methoxy group (C-OCH₃) generates hydroxyl or carbonyl functionalities, while catalytic hydrogenation removes the benzyl protecting group via C-O bond cleavage .

Nucleophilic Substitution

The carboxamide and pyran carbonyl groups participate in nucleophilic attacks:

Reaction Conditions Outcome Source
Amide hydrolysisHCl (6M), refluxCarboxylic acid formation
Pyran ring substitutionNaH, alkyl halides in DMFAlkylation at the 4-oxo position
  • Key Data : Hydrolysis of the carboxamide under acidic conditions yields 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 1219-33-6) .

Condensation and Cyclization

The compound serves as a precursor in multicomponent reactions:

Reaction Conditions Outcome Source
Knoevenagel condensationAldehyde, piperidine, ethanolFormation of α,β-unsaturated ketones
Cyclization with aminesToluene, 100°CPiperidine or morpholine-fused derivatives
  • Example : Reaction with aldehydes generates extended π-conjugated systems, enhancing bioactivity .

Functional Group Interconversion

The benzyloxy group is versatile for further modifications:

Reaction Conditions Outcome Source
Benzyl deprotectionH₂/Pd-C, ethanolFree hydroxyl group formation
Methoxy demethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivative generation
  • Application : Deprotection strategies enable site-specific functionalization for drug discovery .

Catalytic Transformations

Organocatalysts and transition metals enhance reactivity:

Reaction Conditions Outcome Source
DMAP-catalyzed oxidationH₂O₂, CH₃CNBaeyer-Villiger ketone expansion
Pd-mediated cross-couplingSuzuki reagents, DMFBiaryl or heteroaryl derivatives
  • Note : DMAP accelerates oxidation by acting as a hydrogen-bond acceptor .

Biological Activity and SAR

Structural modifications directly impact pharmacological properties:

Modification Biological Effect Key Finding Source
Carboxamide to carboxylic acidReduced Src kinase inhibitionIC₅₀ increases from 0.8 µM to >10 µM
Benzyloxy removalEnhanced solubility and bioavailabilityLogP decreases by 1.2 units
  • SAR Insight : The carboxamide group is critical for kinase inhibition, while benzyloxy groups modulate lipophilicity .

Synthetic Pathways

Key steps in the compound’s synthesis involve:

  • Benzyl Protection : Maltol reacts with benzyl chloride under basic conditions to form 3-O-benzyl maltol .

  • Acetal Formation : N,N-Dimethylformamide dimethyl acetal facilitates vinylogous amide formation .

  • Oxidation : Hydrogen peroxide oxidizes intermediates to yield the pyran-2-carboxylic acid backbone .

  • Amide Coupling : Carboxylic acid reacts with 4-methoxyphenethylamine via EDC/HOBt activation .

Scientific Research Applications

5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of pyran-2-carboxamides, where structural modifications at the 5-position (benzyloxy substituents) and the carboxamide side chain influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound : 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide Not provided C₂₂H₂₁NO₅* ~379.4 5-(benzyloxy), N-(4-methoxyphenethyl)
5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide 1021023-89-1 C₂₁H₁₉NO₄ 349.4 5-(benzyloxy), N-phenethyl
5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide 1021024-32-7 C₁₈H₁₄FNO₅ 343.3 5-(4-fluorobenzyloxy), N-furan-2-ylmethyl
N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide 1021093-97-9 C₂₃H₂₁NO₆ 395.4 5-(3-methoxybenzyloxy), N-(4-methoxybenzyl)
5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxylic acid 1040348-99-9 C₁₃H₁₁FO₅† 278.24 5-(4-fluorobenzyloxy), carboxylic acid

*Estimated molecular formula and weight based on structural derivation. †Discrepancy noted: lists an incorrect formula (C₉H₂₀Cl₂N₂O₂), likely a data entry error. The formula here is derived from the compound name.

Key Observations

Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (~379.4) among analogs due to its dual methoxy and benzyloxy groups. Fluorination (e.g., in ) reduces molecular weight slightly compared to non-fluorinated analogs.

Carboxamide vs. Carboxylic Acid :

  • Carboxamide derivatives (e.g., ) exhibit higher metabolic stability than carboxylic acids (e.g., ), making them more suitable for drug development .

Functional Group Impact: Methoxy Groups: The target compound’s 4-methoxyphenethyl side chain may enhance lipophilicity and receptor binding compared to non-methoxy analogs like . Fluorine Substituents: The 4-fluorobenzyloxy group in could improve bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .

Synthetic Considerations :

  • Carboxamides are typically synthesized via coupling reactions between pyran-2-carboxylic acids (e.g., ) and amines, as implied by ’s pyrimidine synthesis .

Biological Activity

5-(Benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that belongs to the class of pyran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C22H21NO5
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 1021093-36-6

The biological activity of this compound is primarily attributed to its ability to inhibit Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play a significant role in cellular signaling pathways related to cancer progression and metastasis. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)3.7Significant reduction in cell viability
HCT116 (colon cancer)2.2Induced apoptosis and cell cycle arrest
Huh7 (liver cancer)1.2Suppressed motility and migration

These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast and liver cancer cell lines .

Inhibition of Src Kinase Activity

A study specifically focused on the synthesis and evaluation of 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides demonstrated that these compounds effectively inhibit Src kinase activity. The inhibition was quantitatively assessed using enzyme assays, revealing that certain derivatives had IC50 values in the low micromolar range, indicating strong inhibitory potential .

Case Studies

  • Study on Huh7 Cells :
    • Researchers investigated the effects of this compound on Huh7 cells, a hepatocellular carcinoma model. The compound significantly inhibited cell migration and invasion by modulating epithelial-mesenchymal transition markers such as E-cadherin and vimentin .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown that administration of this compound in animal models resulted in reduced tumor growth rates compared to control groups. Further investigations are required to elucidate the pharmacokinetics and long-term effects .

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